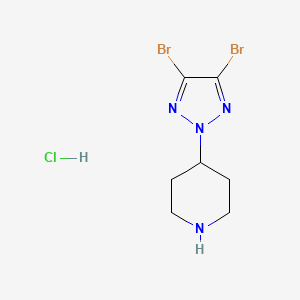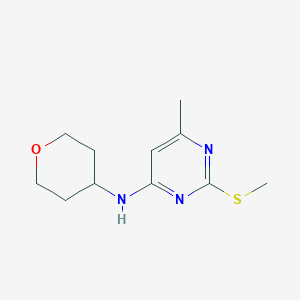![molecular formula C13H16N4S B6437057 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile CAS No. 2548977-05-3](/img/structure/B6437057.png)
2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a common structure in many biological molecules . The molecule also contains a methylsulfanyl group (CH3-S-) and a carbonitrile group (-C≡N), both of which can significantly influence the molecule’s reactivity and properties .
科学研究应用
Analgesic Agent
The compound has been synthesized and evaluated for its potential as an analgesic agent . The compounds ethyl 4- (4-ethenylphenyl)-2- (methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate ( IIh) and ethyl 2- (methylsulfanyl)-4- [4- (propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate ( IIl) exhibited maximum analgesic activity .
Inhibition of COX-2
The compound has shown inhibitory activity against COX-2 . This enzyme is largely found in immune cells like macrophages and leucocytes and is elevated in pathological situations . Inhibition of COX-2 can help in managing inflammatory reactions .
Anti-Inflammatory Agent
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Potential Cancer Treatment
Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.) .
Antimicrobial Properties
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Some of these compounds have shown antimicrobial properties .
Antimalarial Properties
Pyrrole-based compounds have also shown potential as antimalarial agents . The marketed drugs containing a pyrrole ring system are known to have antimalarial properties .
作用机制
Target of Action
The primary target of 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding pocket of CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is a key factor in its effectiveness as a drug .
Result of Action
The result of the action of 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is the inhibition of cell proliferation . It has shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can also induce significant apoptotic effects in these cells .
未来方向
属性
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-18-13-15-6-11(5-14)12(16-13)17-7-9-3-2-4-10(9)8-17/h6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFEBXFXQPAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC3CCCC3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436985.png)

![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)
![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)
![3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine](/img/structure/B6437008.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437033.png)
![4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine](/img/structure/B6437038.png)
![(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437045.png)
![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6437061.png)
![5-methoxy-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6437073.png)
![2-methyl-6-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437078.png)